An In-depth Technical Guide on (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Properties and Applications
An In-depth Technical Guide on (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a non-proteinogenic, chiral amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane scaffold imparts conformational constraint, a desirable feature in the design of bioactive molecules. This property can lead to enhanced metabolic stability and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this unique amino acid, its synthesis, and its application as a key building block in the development of novel therapeutics. While the compound itself is not typically evaluated for direct biological activity, its incorporation into larger molecules has led to the discovery of potent anti-inflammatory, antibacterial, and antiviral agents.
Chemical and Physical Properties
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid with the molecular formula C₁₁H₁₃NO₂.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [2] |
| Synonyms | L-β-indanylglycine, L-2-Indanylglycine | [2] |
| CAS Number | 155239-51-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | White solid | [4] |
| Purity | Typically ≥97% | [5] |
| Predicted Boiling Point | 372.9 ± 25.0 °C | [3] |
| Predicted Density | 1.254 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents | [4] |
Synthesis and Characterization
The synthesis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid often involves a multi-step process, with a key step being the enzymatic resolution to obtain the desired (S)-enantiomer. A general synthetic workflow is outlined below.
Representative Experimental Protocol: Enzymatic Resolution
A common method for obtaining the enantiomerically pure amino acid is through enzymatic resolution of a racemic mixture. This can be achieved by the selective hydrolysis of an ester derivative or the selective acylation of the amino group of one enantiomer catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B).
Protocol: Lipase-Catalyzed Acetylation for Resolution
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Substrate Preparation: The racemic 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).
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Acylating Agent: An acylating agent, such as ethyl acetate, is added to the reaction mixture.
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Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.
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Reaction: The suspension is agitated at a controlled temperature (e.g., 60 °C) for a specified period, during which the lipase selectively acetylates the (R)-enantiomer.
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Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted (S)-amino acid.
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Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (S)-amino acid can then be separated from the acetylated (R)-enantiomer by extraction or chromatography. The acetylated (R)-enantiomer can be hydrolyzed back to the racemic mixture for recycling.
Applications in Drug Discovery and Development
The primary utility of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid lies in its role as a chiral building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Its rigid structure helps to pre-organize the conformation of the final compound, which can lead to increased potency and selectivity for its biological target.
Anti-inflammatory Agents
Derivatives of indane carboxylic acids have been investigated for their anti-inflammatory properties. The incorporation of the amino acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
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Animals: Wistar rats are typically used.
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Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to the rats. A control group receives only the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
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Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
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Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
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Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.
Antibacterial Agents
Aminoindane derivatives have shown promise as antibacterial agents, particularly against multidrug-resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
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Bacterial Strains: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used.
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Culture Preparation: The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration.
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Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plates are incubated at 37 °C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data for Aminoindane Derivatives:
| Compound | Target Organism | MIC (µg/mL) |
| Aminoindane Derivative 8 | A. baumannii | 3.9025 - 15.625 |
| MRSA | 3.9025 - 15.625 | |
| Aminoindane Derivative 9 | A. baumannii | 3.9025 - 15.625 |
| MRSA | 3.9025 - 15.625 |
Data from a study on previously synthesized aminoindane derivatives, where compound 8 contains a carboxylic acid functional group.[1]
Antiviral Agents: CD4-Mimetic Compounds
A significant application of the indane scaffold, including derivatives of the title amino acid, is in the development of small-molecule HIV-1 entry inhibitors known as CD4-mimetic compounds (CD4mcs). These compounds bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural receptor CD4 and inducing conformational changes that inactivate the virus.
Experimental Protocol: HIV-1 Entry Inhibition Assay
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Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.
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Virus: A laboratory-adapted or clinical isolate of HIV-1 is used.
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Assay Procedure: TZM-bl cells are plated in 96-well plates. The test compound is serially diluted and pre-incubated with the virus. This mixture is then added to the cells.
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Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.
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Data Acquisition: The luciferase activity is measured using a luminometer.
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Data Analysis: The concentration at which the compound inhibits 50% of viral entry (IC₅₀) is calculated.
Quantitative Data for an Indane-Core CD4-Mimetic (BNM-III-170):
| Virus Strain | IC₅₀ (µM) |
| HIV-1 JRFL | 9.6 ± 2.9 |
BNM-III-170 is a lead CD4-mimetic compound with an indane scaffold.
Signaling Pathways and Logical Relationships
As (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a synthetic building block, there is no direct research on its effects on specific signaling pathways. However, the derivatives synthesized from it are designed to interact with specific biological targets and modulate their downstream signaling. For example, CD4-mimetic compounds initiate a series of conformational changes in the HIV-1 envelope glycoprotein, which is a logical relationship of molecular interactions rather than a cellular signaling pathway.
Conclusion
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable and versatile chiral building block in modern medicinal chemistry. Its conformationally restricted indane core provides a robust scaffold for the design of novel therapeutics with improved pharmacological profiles. While the amino acid itself is not biologically active, its incorporation into larger molecules has led to the development of potent anti-inflammatory, antibacterial, and antiviral compounds. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for researchers and scientists in the field of drug discovery and development. Further exploration of derivatives incorporating this unique amino acid holds significant promise for the identification of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
